An In-depth Technical Guide to Ethyl 2-(4-acetylphenyl)acetate: Chemical Properties and Reactivity
An In-depth Technical Guide to Ethyl 2-(4-acetylphenyl)acetate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-acetylphenyl)acetate is a versatile organic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both an active methylene group and a keto-ester functionality, makes it a valuable building block for the synthesis of a wide array of more complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties and reactivity of ethyl 2-(4-acetylphenyl)acetate, complete with experimental protocols and visual representations of its chemical behavior.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of ethyl 2-(4-acetylphenyl)acetate is fundamental for its application in synthesis and drug design. While some experimental data is limited, the following tables summarize its known properties, supplemented with data from closely related analogs for comparative purposes.
Table 1: Physicochemical Properties of Ethyl 2-(4-acetylphenyl)acetate
| Property | Value | Source/Notes |
| CAS Number | 1528-42-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| Physical State | Powder | [1] |
| Melting Point | 61-64 °C | [2] |
| Boiling Point | Not available | Data for ethyl phenylacetate: 229 °C |
| Solubility | Not available | Expected to be soluble in common organic solvents. Data for ethyl phenylacetate: insoluble in water. |
Table 2: Spectroscopic Data (Predicted) for Ethyl 2-(4-acetylphenyl)acetate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~1.25 | triplet | -OCH₂CH₃ |
| ~2.55 | singlet | -COCH₃ | |
| ~3.70 | singlet | -CH₂ CO- | |
| ~4.15 | quartet | -OCH₂ CH₃ | |
| ~7.40 | doublet | Aromatic C-H (ortho to CH₂COOEt) | |
| ~7.90 | doublet | Aromatic C-H (ortho to COCH₃) | |
| ¹³C NMR | ~14 | -OCH₂C H₃ | |
| ~26 | -COC H₃ | ||
| ~45 | -C H₂CO- | ||
| ~61 | -OC H₂CH₃ | ||
| ~128 | Aromatic C-H | ||
| ~130 | Aromatic C-H | ||
| ~136 | Aromatic C-quaternary | ||
| ~142 | Aromatic C-quaternary | ||
| ~171 | C OO- | ||
| ~197 | C O- |
Note: Predicted values are based on the analysis of similar structures. Experimental verification is recommended.
Chemical Reactivity
The reactivity of ethyl 2-(4-acetylphenyl)acetate is governed by three primary functional groups: the active methylene group, the acetyl group, and the ethyl ester.
Reactions of the Active Methylene Group
The methylene group situated between the phenyl ring and the ester carbonyl is activated by the electron-withdrawing effects of both groups, rendering the protons acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile.
The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base, leading to the formation of α,β-unsaturated compounds.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
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To a solution of ethyl 2-(4-acetylphenyl)acetate (1 equivalent) and benzaldehyde (1 equivalent) in toluene, add a catalytic amount of piperidine and acetic acid.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Caption: Knoevenagel condensation of ethyl 2-(4-acetylphenyl)acetate.
The carbanion generated from the active methylene group can be alkylated using various alkyl halides.
Experimental Protocol: Alkylation with Methyl Iodide
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To a solution of ethyl 2-(4-acetylphenyl)acetate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere.
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Stir the mixture for 30 minutes to ensure complete deprotonation.
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Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the product by column chromatography.
Caption: Alkylation of the active methylene group.
Reactions of the Acetyl Group
The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic attack. The methyl group adjacent to the carbonyl can also participate in reactions.
The acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride
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Dissolve ethyl 2-(4-acetylphenyl)acetate (1 equivalent) in a protic solvent like methanol or ethanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
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Monitor the reaction by TLC.
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Once the starting material is consumed, carefully add water to quench the excess NaBH₄.
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Remove the solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting alcohol by column chromatography.
Caption: Reduction of the acetyl group.
Reactions of the Ester Group
The ester functionality is susceptible to hydrolysis under both acidic and basic conditions.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol: Basic Hydrolysis
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Dissolve ethyl 2-(4-acetylphenyl)acetate (1 equivalent) in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
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Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with a dilute strong acid (e.g., HCl) to a pH of ~2, which will precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry.
Caption: Hydrolysis of the ethyl ester.
General Experimental Workflow
The following diagram illustrates a general workflow for a typical reaction involving ethyl 2-(4-acetylphenyl)acetate.
Caption: A generalized experimental workflow for synthesis.
Conclusion
Ethyl 2-(4-acetylphenyl)acetate is a valuable and versatile intermediate in organic synthesis. Its distinct functional groups offer multiple avenues for chemical modification, allowing for the construction of a diverse range of molecular architectures. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development. Careful consideration of reaction conditions is crucial to achieve the desired selectivity and yield in multi-step syntheses involving this adaptable building block.
